molecular formula C22H18FN3O4S B2828551 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 879138-64-4

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2828551
CAS No.: 879138-64-4
M. Wt: 439.46
InChI Key: VLNRDGCTSKJBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The thieno[3,2-d]pyrimidin-1-yl group, fluorophenyl group, and methoxyphenyl group in the compound can potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Medical Imaging Applications

  • Radiosynthesis for PET Imaging : A novel series, including derivatives similar to the mentioned compound, has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These derivatives, designed with fluorine atoms, allow for in vivo imaging to study neuroinflammatory processes, which are significant in the diagnosis and monitoring of neurodegenerative diseases (Dollé et al., 2008).

Anticancer Activity

  • Cytotoxic Activity Against Cancer Cell Lines : Certain derivatives have shown appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents. This demonstrates the structural flexibility of the core compound to be modified for targeting specific types of cancer (Al-Sanea et al., 2020).
  • Synthesis of Novel Derivatives for Antitumor Activities : Further research into derivatives has explored their antitumor activities, with certain compounds showing potent anticancer activity, comparable to that of standard drugs like doxorubicin, against human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Activities

  • Novel Thienopyrimidine Linked Rhodanine Derivatives : The exploration of thienopyrimidine derivatives has led to the creation of compounds with potent antimicrobial potency against various bacterial and fungal strains, demonstrating the versatility of the chemical backbone for addressing different microbial targets (Kerru et al., 2019).

Development of Novel Therapeutic Agents

  • Synthesis of Acyclonucleoside Hydroxamic Acids : This compound's derivatives have been synthesized as potential antitumor agents, aiming to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. Although these derivatives showed less potency compared to hydroxyurea, their design opens pathways for developing new therapeutic agents (Farr et al., 1989).

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. Without specific data for this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future directions for studying this compound could include investigating its potential uses in medicine or materials science, studying its reactivity to develop new synthetic methods, or investigating its physical properties for potential applications in various industries .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c1-30-17-4-2-3-16(11-17)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-7-15(23)8-6-14/h2-11,18,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXNLWMEJTARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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